N-(1-pyridin-4-ylethyl)formamide
Overview
Description
“N-(1-pyridin-4-ylethyl)formamide” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.17800 . It is also known by several synonyms such as 1-Formylamino-1-(4-pyridyl)-ethan, N-Formyl-1-(4-pyridyl)-ethylamin, and GL-0143 .
Molecular Structure Analysis
The molecular structure of “N-(1-pyridin-4-ylethyl)formamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The Polar Surface Area (PSA) is 41.99000 and the LogP value is 1.91540 .Physical And Chemical Properties Analysis
Formamides, including “N-(1-pyridin-4-ylethyl)formamide”, are known to have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . They also exhibit solubility in water .Scientific Research Applications
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Scientific Field: Pharmacology
- Application : Formamide is used in the synthesis of pyrimidines, which have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Scientific Field: Microbial Diagnostics
- Application : Formamide is used in the denaturation of probe-target hybrids for improved microarray probe design in microbial diagnostics .
- Methods : The study investigated the adjustment of hybridization stringency using formamide with the idea that sensitivity and specificity can be optimized during probe design .
- Results : The model simulated formamide melting with a denaturant m-value that increased hybridization free energy (ΔG°) by 0.173 kcal/mol per percent of formamide added (v/v) .
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Scientific Field: Polymer Chemistry
- Application : Formamide is used as a precursor for in situ generation of isocyanide for the one-pot IMCR .
- Methods : The in situ generated isocyanide is bound to the non-volatile polymer backbone, making this chemistry practical .
- Results : This method allows for the synthesis of highly functionalized polymers .
Safety And Hazards
Future Directions
While the specific future directions for “N-(1-pyridin-4-ylethyl)formamide” are not detailed in the search results, research into similar compounds suggests potential applications in the field of non-linear optics . Additionally, the study of formamides and related compounds continues to be of interest in the field of medicinal chemistry .
properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSQNUOOVMQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378035 | |
Record name | N-(1-pyridin-4-ylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)formamide | |
CAS RN |
20877-38-7 | |
Record name | N-(1-pyridin-4-ylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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